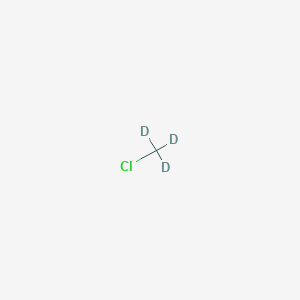

Chloromethane-d3

Cat. No. B073174

Key on ui cas rn:

1111-89-3

M. Wt: 53.5 g/mol

InChI Key: NEHMKBQYUWJMIP-FIBGUPNXSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05459748

Procedure details

Another aspect of this invention is a method of preheating chemical reaction vessels prior to start of operations of an exothermic reaction so that the reactor can be heated from ambient conditions to the temperature at which the exothermic reaction can be initiated and maintained during operation. Preferably, there is provided a chemical reaction vessel having at least two heating assemblies as described hereinabove which are switched to the on position for reactor preheat of about 2000 amps and 10-15 volts and left until the temperature reaches that desired. Then the heating assemblies are switched off and the reactor feed is allowed to enter the feed inlet and upon contacting the hot environment of the reactor the desired reaction occurs and the products and byproducts, if any, are allowed to leave via the crude product outlet. Typical examples of such processes are carried out in thermal chlorinators which produce methyl chloride, methylene chloride, trichloromethane, perchloroethylene, trichloroethylene, allyl chloride and the like.

[Compound]

Name

crude product

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1](Cl)[Cl:2].Cl[CH:5]([Cl:7])Cl.[Cl:8][C:9]([Cl:13])=[C:10](Cl)[Cl:11]>>[CH3:1][Cl:2].[Cl:11][CH:10]=[C:9]([Cl:13])[Cl:8].[CH2:5]([Cl:7])[CH:9]=[CH2:10]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(Cl)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(=C(Cl)Cl)Cl

|

Step Two

[Compound]

|

Name

|

crude product

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

chemical reaction vessels

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to start of operations of an exothermic reaction so that the reactor

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

can be heated from ambient conditions to the temperature at which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the exothermic reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained during operation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Preferably, there is provided a chemical reaction vessel

|

WAIT

|

Type

|

WAIT

|

|

Details

|

left until the temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CCl

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC=C(Cl)Cl

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05459748

Procedure details

Another aspect of this invention is a method of preheating chemical reaction vessels prior to start of operations of an exothermic reaction so that the reactor can be heated from ambient conditions to the temperature at which the exothermic reaction can be initiated and maintained during operation. Preferably, there is provided a chemical reaction vessel having at least two heating assemblies as described hereinabove which are switched to the on position for reactor preheat of about 2000 amps and 10-15 volts and left until the temperature reaches that desired. Then the heating assemblies are switched off and the reactor feed is allowed to enter the feed inlet and upon contacting the hot environment of the reactor the desired reaction occurs and the products and byproducts, if any, are allowed to leave via the crude product outlet. Typical examples of such processes are carried out in thermal chlorinators which produce methyl chloride, methylene chloride, trichloromethane, perchloroethylene, trichloroethylene, allyl chloride and the like.

[Compound]

Name

crude product

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1](Cl)[Cl:2].Cl[CH:5]([Cl:7])Cl.[Cl:8][C:9]([Cl:13])=[C:10](Cl)[Cl:11]>>[CH3:1][Cl:2].[Cl:11][CH:10]=[C:9]([Cl:13])[Cl:8].[CH2:5]([Cl:7])[CH:9]=[CH2:10]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(Cl)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(=C(Cl)Cl)Cl

|

Step Two

[Compound]

|

Name

|

crude product

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

chemical reaction vessels

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to start of operations of an exothermic reaction so that the reactor

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

can be heated from ambient conditions to the temperature at which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the exothermic reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained during operation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Preferably, there is provided a chemical reaction vessel

|

WAIT

|

Type

|

WAIT

|

|

Details

|

left until the temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CCl

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC=C(Cl)Cl

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05459748

Procedure details

Another aspect of this invention is a method of preheating chemical reaction vessels prior to start of operations of an exothermic reaction so that the reactor can be heated from ambient conditions to the temperature at which the exothermic reaction can be initiated and maintained during operation. Preferably, there is provided a chemical reaction vessel having at least two heating assemblies as described hereinabove which are switched to the on position for reactor preheat of about 2000 amps and 10-15 volts and left until the temperature reaches that desired. Then the heating assemblies are switched off and the reactor feed is allowed to enter the feed inlet and upon contacting the hot environment of the reactor the desired reaction occurs and the products and byproducts, if any, are allowed to leave via the crude product outlet. Typical examples of such processes are carried out in thermal chlorinators which produce methyl chloride, methylene chloride, trichloromethane, perchloroethylene, trichloroethylene, allyl chloride and the like.

[Compound]

Name

crude product

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1](Cl)[Cl:2].Cl[CH:5]([Cl:7])Cl.[Cl:8][C:9]([Cl:13])=[C:10](Cl)[Cl:11]>>[CH3:1][Cl:2].[Cl:11][CH:10]=[C:9]([Cl:13])[Cl:8].[CH2:5]([Cl:7])[CH:9]=[CH2:10]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(Cl)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(=C(Cl)Cl)Cl

|

Step Two

[Compound]

|

Name

|

crude product

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

chemical reaction vessels

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to start of operations of an exothermic reaction so that the reactor

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

can be heated from ambient conditions to the temperature at which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the exothermic reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained during operation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Preferably, there is provided a chemical reaction vessel

|

WAIT

|

Type

|

WAIT

|

|

Details

|

left until the temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CCl

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC=C(Cl)Cl

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05459748

Procedure details

Another aspect of this invention is a method of preheating chemical reaction vessels prior to start of operations of an exothermic reaction so that the reactor can be heated from ambient conditions to the temperature at which the exothermic reaction can be initiated and maintained during operation. Preferably, there is provided a chemical reaction vessel having at least two heating assemblies as described hereinabove which are switched to the on position for reactor preheat of about 2000 amps and 10-15 volts and left until the temperature reaches that desired. Then the heating assemblies are switched off and the reactor feed is allowed to enter the feed inlet and upon contacting the hot environment of the reactor the desired reaction occurs and the products and byproducts, if any, are allowed to leave via the crude product outlet. Typical examples of such processes are carried out in thermal chlorinators which produce methyl chloride, methylene chloride, trichloromethane, perchloroethylene, trichloroethylene, allyl chloride and the like.

[Compound]

Name

crude product

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1](Cl)[Cl:2].Cl[CH:5]([Cl:7])Cl.[Cl:8][C:9]([Cl:13])=[C:10](Cl)[Cl:11]>>[CH3:1][Cl:2].[Cl:11][CH:10]=[C:9]([Cl:13])[Cl:8].[CH2:5]([Cl:7])[CH:9]=[CH2:10]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(Cl)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(=C(Cl)Cl)Cl

|

Step Two

[Compound]

|

Name

|

crude product

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

chemical reaction vessels

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to start of operations of an exothermic reaction so that the reactor

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

can be heated from ambient conditions to the temperature at which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the exothermic reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained during operation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Preferably, there is provided a chemical reaction vessel

|

WAIT

|

Type

|

WAIT

|

|

Details

|

left until the temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CCl

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC=C(Cl)Cl

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |